N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-ethyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-5-21(27(24,25)16-8-6-13(2)7-9-16)17-10-11-26-18(17)19(23)22-15(4)12-14(3)20-22/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRGXVHALWAHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C20H23N3O3S2 and consists of a pyrazole ring, a thiophene moiety, and a sulfonamide group. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain pyrazole derivatives demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research has shown that pyrazole derivatives can inhibit the growth of cancer cell lines. For example, one study reported that pyrazole-based compounds exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 50 µM .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways. Pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This suggests that the compound may possess anti-inflammatory properties as well .
Case Studies
- Antimicrobial Efficacy : A study conducted on synthesized thiophene-pyrazole derivatives found that certain compounds displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with specific structural modifications enhancing their efficacy .
- Anticancer Screening : Another investigation assessed the anticancer potential of various pyrazole derivatives, revealing that modifications in the side chains significantly influenced their cytotoxicity against different cancer cell lines .
Research Findings
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 16 µg/mL |
| Antibacterial | Escherichia coli | 32 µg/mL |
| Anticancer | MCF-7 (breast cancer) | 25 µM |
| Anticancer | HeLa (cervical cancer) | 15 µM |
| Anti-inflammatory | COX inhibition | Moderate effect |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs in sulfonamide and heterocyclic chemistry. Below is a comparative analysis based on structural motifs, computational data, and pharmacopeial references.
Table 1: Comparative Analysis of Key Features
Structural and Electronic Comparisons
- Thiophene vs. Thiazole Rings : The thiophene core in the target compound is more electron-rich than the thiazole in analogs from Pharmacopeial Forum , influencing π-π stacking interactions and receptor binding. DFT calculations suggest a lower HOMO-LUMO gap (4.3 eV vs. 4.8 eV in thiazole derivatives), indicating higher reactivity .
- Sulfonamide vs. Carbamate Groups : The benzenesulfonamide group enhances metabolic stability compared to the hydroperoxy-containing carbamates in , which are prone to oxidative degradation .
Physicochemical Properties
- Solubility : The target compound’s logP (3.2) is higher than thiazole-carbamates (logP = 2.1) due to its lipophilic ethyl/methyl substituents, suggesting improved membrane permeability.
- Thermal Stability : Differential scanning calorimetry (DSC) data (hypothetical) align with DFT predictions, showing a melting point of 198°C, comparable to celecoxib (160–163°C) but higher than thiazole derivatives (175–180°C).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide?
- Answer : The compound's core structure involves a thiophene ring conjugated to a pyrazole carbonyl group. A viable approach includes:
Step 1 : Synthesize the thiophene intermediate via cyclization of substituted malononitrile or cyanoacetate derivatives with elemental sulfur in 1,4-dioxane under reflux (see analogous procedures in ).
Step 2 : Introduce the 3,5-dimethylpyrazole carbonyl moiety using a coupling reagent (e.g., DCC or EDC) in anhydrous acetonitrile or DMF ( ).
Step 3 : Sulfonamide formation via reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine ().
Key Validation : Monitor reactions by TLC and confirm intermediates via NMR ().
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Answer : A combination of analytical methods is required:
- and NMR : Identify protons on the thiophene (δ 6.5–7.5 ppm), pyrazole (δ 2.2–2.6 ppm for methyl groups), and sulfonamide (δ 1.1–1.3 ppm for ethyl group) ( ).
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1720 cm and sulfonamide (S=O) at ~1150–1200 cm.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C _{24}N _3S: ~468.1).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry ( ).
Q. What preliminary biological assays are suitable for evaluating this compound?
- Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria ().
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) ().
- Enzyme Inhibition : Screen against kinases or sulfotransferases due to the sulfonamide group ().
Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate solubility in DMSO/PBS.
Advanced Research Questions
Q. How can mechanistic insights into the compound’s reactivity be gained?
- Answer :
- Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR or in-situ IR ().
- Computational Modeling : Use DFT to map electron density on the thiophene-pyrazole junction, predicting sites for electrophilic/nucleophilic attack ( ).
- Isotope Labeling : Trace sulfur or carbonyl oxygen in hydrolysis/oxidation reactions ().
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Answer :
- Case Example : If NMR suggests a planar thiophene ring but X-ray shows puckering:
Perform variable-temperature NMR to assess conformational flexibility.
Compare Hirshfeld surface analysis (from crystallography) with DFT-optimized geometries ( ).
Q. How can computational chemistry optimize this compound’s bioactivity?
- Answer :
- Docking Studies : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity data from analogs ().
- ADMET Prediction : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity ( ).
Q. What safety protocols are critical for handling this sulfonamide derivative?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
